molecular formula C10H10O B3052707 4-Ethenyl-2-methylbenzaldehyde CAS No. 439151-47-0

4-Ethenyl-2-methylbenzaldehyde

Cat. No.: B3052707
CAS No.: 439151-47-0
M. Wt: 146.19 g/mol
InChI Key: UASMMGZSYVCUBZ-UHFFFAOYSA-N
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Description

4-Ethenyl-2-methylbenzaldehyde is an organic compound characterized by a benzene ring substituted with an ethenyl group and a methyl group at the 4 and 2 positions, respectively, and an aldehyde group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-2-methylbenzaldehyde typically involves the following steps:

    Friedel-Crafts Alkylation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Ethenyl-2-methylbenzoic acid.

    Reduction: 4-Ethenyl-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Ethenyl-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways:

    Electrophilic Aromatic Substitution: The benzene ring’s electron-rich nature allows it to undergo electrophilic aromatic substitution reactions, where the ethenyl and methyl groups direct incoming electrophiles to specific positions on the ring.

    Aldehyde Reactivity: The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles.

    Vinyl Group Reactivity: The ethenyl group can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.

Comparison with Similar Compounds

4-Ethenyl-2-methylbenzaldehyde can be compared with other similar compounds, such as:

    4-Methylbenzaldehyde: Lacks the ethenyl group, resulting in different reactivity and applications.

    2-Methylbenzaldehyde: Lacks the ethenyl group and has the aldehyde group at a different position, leading to different chemical properties.

    4-Ethenylbenzaldehyde:

Uniqueness: The presence of both the ethenyl and methyl groups in this compound imparts unique chemical properties, making it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

4-ethenyl-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-4-5-10(7-11)8(2)6-9/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASMMGZSYVCUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624094
Record name 4-Ethenyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439151-47-0
Record name 4-Ethenyl-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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